REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][C:5]([C:9](=[O:11])N)=[C:6]([NH2:8])[N:7]=1.C.[OH-:13].[Na+]>O>[NH2:8][C:6]1[C:5]([C:9]([OH:11])=[O:13])=[N:4][CH:3]=[C:2]([NH2:1])[N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
NC=1C=NC(=C(N1)N)C(N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Careful acidification to pH 1 gave a precipitate which
|
Type
|
FILTRATION
|
Details
|
was collected from the chilled solution by filtration
|
Type
|
WASH
|
Details
|
The collected material was washed twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
each time with small portions of water and methanol and dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=C(N1)N)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |